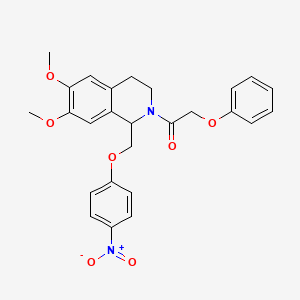![molecular formula C19H17BrN4O3 B11229008 N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229008.png)
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide, also known by its chemical formula C₁₆H₁₃BrN₂O₄S, is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinoxaline ring system.
- The compound contains a bromophenyl group attached to the quinoxaline ring.
- The carbamoyl group is linked to the bromophenyl moiety.
- An acetamide group is also present, connected to the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes::
Bromination and Cyclization:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Detailed industrial methods are proprietary, but they follow similar principles as the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Reactions::
Bromination: The bromophenyl group can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
Amide Hydrolysis: Treatment with acid or base leads to hydrolysis of the amide group.
Reduction: The quinoxaline ring can be reduced using suitable reducing agents.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
- NBS for bromination.
- Acid or base for amide hydrolysis.
- Reducing agents (e.g., LiAlH₄) for ring reduction.
- Nucleophiles (e.g., amines) for substitution.
- Brominated derivatives.
- Hydrolyzed products.
- Reduced quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study cellular processes.
Materials Science: Explored for applications in organic electronics and sensors.
Wirkmechanismus
Targets: Specific molecular targets remain an active area of research.
Pathways: Likely interacts with cellular signaling pathways due to its structural features.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of quinoxaline, bromophenyl, and acetamide groups sets it apart.
Similar Compounds: Related compounds include other quinoxalines, amides, and brominated derivatives.
Eigenschaften
Molekularformel |
C19H17BrN4O3 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
KCVJATLVRRHPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228933.png)
![N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228936.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11228941.png)
![N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228949.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11228950.png)
![methyl 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11228964.png)
![9-methyl-8-[(4-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11228968.png)
![N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11228969.png)

![5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11228974.png)
![methyl 2-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228992.png)
![N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11228994.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11228998.png)
